molecular formula C18H20N2O5S B11135819 Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11135819
M. Wt: 376.4 g/mol
InChI Key: SIWVDPSFRHULEK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines phenoxy, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Phenoxy Acetyl Intermediate: This step involves the reaction of 2-acetyl-4-methylphenol with an appropriate acylating agent to form the phenoxy acetyl intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with thioamide and other reagents to form the thiazole ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or ester derivatives.

Scientific Research Applications

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific acetyl and methyl substitutions, which may confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the realms of pharmacology and agricultural chemistry. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, an ethyl ester group, an acetyl moiety linked to a phenoxy group, and an amino linkage. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of approximately 376.427 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial and Antifungal Properties

Compounds containing thiazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The specific mechanisms may involve inhibition of enzyme pathways critical for microbial survival.

Anticancer Potential

Research indicates that thiazole derivatives can act as potent anticancer agents. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, studies have demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values indicating significant antiproliferative activity.

Cell Line IC50 (µM) Notes
MDA-MB-231 (Breast)3.48Significant cytotoxicity observed
SMMC-7721 (Liver)8.84Moderate activity noted
Hela (Cervical)6.69Effective against cervical cancer cells

These findings are consistent with the broader trend observed in thiazole-based compounds, where structural modifications enhance anticancer efficacy.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with key cellular pathways involved in cancer progression and microbial resistance.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing that it effectively induces apoptosis and inhibits cell cycle progression at specific phases.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Modification

The synthesis of this compound involves several steps that require careful control to achieve high yields:

  • Formation of thiazole ring.
  • Introduction of acetyl and phenoxy groups.
  • Final esterification to yield the target compound.

Each synthetic step is crucial for maintaining the integrity and biological activity of the compound.

Comparative Analysis with Similar Compounds

This compound can be compared to other thiazole derivatives to highlight its unique properties:

Compound Name Notable Features
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylateKnown for strong antimicrobial activity
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylateExhibits different biological activities
Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylatePotential herbicidal properties

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-acetyl-4-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-5-24-17(23)16-11(3)19-18(26-16)20-15(22)9-25-14-7-6-10(2)8-13(14)12(4)21/h6-8H,5,9H2,1-4H3,(H,19,20,22)

InChI Key

SIWVDPSFRHULEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)C)C(=O)C)C

Origin of Product

United States

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